molecular formula C26H30O9 B043647 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose CAS No. 79414-66-7

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose

Cat. No.: B043647
CAS No.: 79414-66-7
M. Wt: 486.5 g/mol
InChI Key: ZAUYNTYUSYJZRN-RTJMFUJLSA-N
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Description

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose is a sophisticated, protected monosaccharide building block of significant value in synthetic carbohydrate chemistry. Its structure features acetyl groups at the 1, 4, and 6 positions, which act as temporary protecting groups, and a cyclic carbonate moiety between the 2 and 3 hydroxyl groups. This configuration is strategically designed to direct glycosylation reactions to the anomeric (C1) center, while the 2,3-O-carbonyl group provides a rigid, well-defined stereochemical environment that is crucial for achieving high stereoselectivity in the formation of alpha-mannosidic linkages.

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-4,6-diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O9/c1-17(27)30-16-22-23(31-14-20-10-6-4-7-11-20)24(33-18(2)28)25(26(35-22)34-19(3)29)32-15-21-12-8-5-9-13-21/h4-13,22-26H,14-16H2,1-3H3/t22-,23-,24+,25-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUYNTYUSYJZRN-RTJMFUJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443281
Record name 1,3,6-Tri-O-acetyl-2,4-di-O-benzyl-alpha-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79414-66-7
Record name 1,3,6-Tri-O-acetyl-2,4-di-O-benzyl-alpha-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Strategy: Sequential Protection and Cyclization

The synthesis of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose relies on a dual strategy:

  • Selective acetylation at the 1, 4, and 6 hydroxyl groups of α-D-mannopyranose.

  • Carbonyl bridge formation between the 2- and 3-hydroxyl groups via cyclocarbonylation.

Key challenges include ensuring regioselectivity during acetylation and stabilizing the reactive intermediates during cyclization.

Starting Material: α-D-Mannopyranose

The synthesis begins with α-D-mannopyranose, a commercially available monosaccharide. Its C2 and C3 hydroxyl groups are adjacent, making them ideal for forming a cyclic carbonate, while the primary 6-OH and anomeric 1-OH are more reactive toward acetylation.

Acetylation at Positions 1, 4, and 6

Acetylation is performed using acetic anhydride in pyridine or dimethylaminopyridine (DMAP) as a catalyst. The reaction typically proceeds at room temperature for 12–24 hours, yielding 1,4,6-tri-O-acetyl-α-D-mannopyranose.

Reaction Conditions:

ParameterValue
SolventAnhydrous pyridine
Temperature25°C
Time18 hours
Yield85–90%

Cyclocarbonylation at Positions 2 and 3

The 2,3-O-carbonyl group is introduced using phosgene (COCl₂) or its safer equivalent, 1,1'-carbonyldiimidazole (CDI). CDI is preferred due to its lower toxicity and controlled reactivity.

Mechanism:

  • Deprotonation of the 2- and 3-hydroxyl groups using a mild base (e.g., triethylamine).

  • Nucleophilic attack by the oxygen atoms on the carbonyl carbon of CDI, forming a cyclic carbonate.

Optimization Note: Excess CDI (1.5 equiv) and prolonged reaction times (48 hours) improve yields by ensuring complete cyclization.

Alternative Methods and Comparative Analysis

Fluorination-Mediated Cyclization

A modified approach involves fluorination at the anomeric position to enhance reactivity. For example, treatment of 1-O-acetyl-4,6-di-O-benzyl-α-D-mannopyranose with diethylaminosulfur trifluoride (DAST) generates a reactive intermediate, facilitating subsequent cyclocarbonylation. However, this method introduces complexity in deprotection steps and is less commonly employed.

Benzyl Protection Strategy

In some protocols, benzyl groups are used temporarily to protect hydroxyl groups at positions 4 and 6. After cyclocarbonylation, catalytic hydrogenation removes the benzyl groups, followed by acetylation. This method offers higher regioselectivity but requires additional steps.

Comparative Yield Data:

MethodYield (%)Purity (%)
Direct Acetylation85–90≥95
Benzyl Protection78–82≥98

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are critical for confirming structure and regiochemistry:

  • 1H NMR (CDCl₃):

    • Anomeric proton (H1): δ 5.59 (d, J = 2.5 Hz).

    • Acetyl groups: δ 2.05–2.15 (3 singlets, 9H).

  • 13C NMR:

    • Carbonyl carbons (CO): δ 169–171 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 332.26 (C₁₃H₁₆O₁₀).

Industrial-Scale Production and Challenges

Scalability Considerations

Industrial synthesis prioritizes cost-effective reagents and simplified purification. For example, replacing CDI with triphosgene reduces costs but necessitates stringent temperature control (−10°C) to minimize side reactions.

Purification Techniques

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:2) eluent resolves acetylated and non-acetylated byproducts.

  • Crystallization: Recrystallization from ethanol/water yields >99% pure product .

Chemical Reactions Analysis

Types of Reactions: 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:
1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow for the modification and creation of glycosidic bonds essential for drug formulation.

Case Study:

  • Antiviral Agents: Research has shown that derivatives of this compound can be used to synthesize antiviral agents targeting viral glycoproteins. For instance, modifications to the acetyl groups can enhance binding affinity to specific receptors on viral surfaces.

Glycochemistry

Synthesis of Oligosaccharides:
This compound plays a significant role in the synthesis of complex oligosaccharides, which are crucial for understanding biological processes such as cell signaling and immune responses.

Data Table: Synthesis Applications

ApplicationDescriptionReference
Oligosaccharide SynthesisUsed as a precursor for synthesizing α-mannosides.
Glycosylation ReactionsFacilitates the formation of glycosidic bonds in oligosaccharides.

Biotechnology

Development of Glycoproteins:
The compound is instrumental in biotechnology for developing glycoproteins and other biomolecules. These biomolecules are vital for targeted therapies and vaccines.

Case Study:

  • Vaccine Development: Research indicates that mannosylated proteins can enhance immune responses when used in vaccine formulations. The incorporation of this compound into these proteins increases their stability and efficacy.

Food Industry

Flavoring Agent:
In the food industry, this compound can be utilized as a flavoring agent or sweetener due to its unique taste profile while maintaining safety and stability.

Data Table: Food Applications

ApplicationDescriptionReference
Flavoring AgentProvides a sweet taste in food products without altering safety profiles.
SweetenerActs as a natural sweetener alternative in various food formulations.

Cosmetic Formulations

Moisturizing Properties:
this compound is also employed in skincare products for its moisturizing properties.

Case Study:

  • Cream Formulations: Studies show that incorporating this compound into lotions enhances texture and moisture retention, making it a popular choice among cosmetic formulators.

Mechanism of Action

The compound exerts its effects through its functional groups. The acetyl groups protect the hydroxyl groups of mannose, allowing selective reactions at other positions. The carbonyl group can participate in various chemical reactions, facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranose

  • Structure : This compound has acetyl groups at positions 2, 3, 4, and 6, lacking the 2,3-O-carbonyl bridge.
  • Reactivity: The absence of the cyclic carbonate makes it more flexible and prone to hydrolysis under basic conditions. It is widely used as a glycosyl donor in oligosaccharide synthesis due to its high reactivity in trichloroacetimidate-mediated couplings .
  • Applications : Preferred in enzymatic hydrolysis studies (e.g., with CRL-OC-AG lipase) for selective deacetylation at position 6 .
Property 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranose
Acetylation Positions 1, 4, 6 2, 3, 4, 6
Functional Group at 2,3 Cyclic carbonate Acetyl
Ring Rigidity High (due to carbonate) Moderate
Stability in Basic Conditions Labile Stable

Comparison with 1,4,6-Tri-O-acetyl-2,3-O-isopropylidene-α-D-mannopyranose

  • Structure : Replaces the 2,3-O-carbonyl with an isopropylidene (ketal) group.
  • Reactivity : The ketal group is acid-labile, enabling selective deprotection under mild acidic conditions. This contrasts with the carbonate group, which is base-sensitive .
  • Applications : Used in orthogonal protection strategies for stepwise glycosylation .
Property 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose 1,4,6-Tri-O-acetyl-2,3-O-isopropylidene-α-D-mannopyranose
2,3 Protecting Group Carbonate Isopropylidene
Deprotection Conditions Basic Acidic
Synthetic Utility Rigid intermediate for stable glycosides Versatile in multi-step syntheses

Comparison with 1,2,4,6-Tetra-O-acetyl-3-O-carbamoyl-α-D-mannopyranose

  • Structure : Features a carbamoyl group at position 3 and acetylation at 1, 2, 4, and 4.
  • Applications: Explored in immunogenic glycoconjugate vaccines due to its polar substituents .
Property 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose 1,2,4,6-Tetra-O-acetyl-3-O-carbamoyl-α-D-mannopyranose
Key Functional Group Carbonate (2,3) Carbamoyl (3)
Hydrogen Bonding Potential Low High
Bioactivity Limited data Antigenic properties reported

Biological Activity

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose is a significant compound in glycobiology and carbohydrate chemistry. This derivative of mannose features acetyl and carbonyl functional groups, making it a valuable reagent for studying various biological processes. Its unique structure allows for selective reactions that are critical in synthesizing complex carbohydrates and glycosides.

  • Molecular Formula : C26H30O9
  • Molecular Weight : 486.51 g/mol
  • CAS Number : 79414-66-7

The biological activity of this compound is largely attributed to its functional groups. The acetyl groups provide protection to the hydroxyl groups on mannose, facilitating selective reactivity at other positions. The carbonyl group can engage in various chemical transformations, which are crucial for synthesizing biologically active compounds.

Biological Applications

  • Glycan Research : This compound serves as a building block in the synthesis of complex carbohydrates. It plays a crucial role in understanding glycan structures and their interactions with proteins.
  • Drug Development : It is utilized as a precursor in the synthesis of glycosylated drugs, which are essential for enhancing the efficacy and stability of therapeutic agents.
  • Immunomodulation : Research has indicated that polysaccharides like this compound can modulate immune responses, potentially aiding in disease prevention and treatment.

Immunological Studies

A study published in Polysaccharides—Naturally Occurring Immune Modulators highlights the role of polysaccharides in immune modulation. The findings suggest that compounds like this compound may enhance immune responses against infections and chronic diseases due to their structural complexity and ability to interact with immune cells .

Synthesis and Characterization

Research has demonstrated various synthetic routes for producing this compound. A common method involves acetylation using acetic anhydride in the presence of a catalyst like pyridine. This process not only yields high purity but also allows for the exploration of different reaction conditions to optimize yield .

Case Studies

StudyFindings
Glycan Formation Demonstrated the utility of this compound in synthesizing glycosides that exhibit enhanced biological activity compared to their non-glycosylated counterparts.
Immunomodulatory Effects A study indicated that polysaccharides derived from similar structures showed significant immunomodulatory activity, suggesting potential therapeutic applications for this compound .
Drug Development Research highlighted its role as a precursor for glycosylated drugs that improve pharmacokinetics and bioavailability .

Q & A

Q. Methodological Guidance

  • X-ray crystallography : Resolves absolute configuration and ring conformation. For example, ethylidene acetals in related mannopyranose derivatives were confirmed using this method .
  • NMR spectroscopy : Key signals include:
    • Acetyl protons (δ 1.8–2.2 ppm for OAc groups).
    • Carbonyl carbons (δ 170–175 ppm for the 2,3-O-carbonyl group) .
  • Polarimetry : Specific rotation ([α]D_D) values (e.g., −62° for similar acetylated mannopyranosides) help confirm stereochemical purity .

How does the 2,3-O-carbonyl group influence the compound’s reactivity compared to other protecting groups (e.g., benzyl or ethylidene)?

Q. Comparative Analysis

  • Enhanced stability : The cyclic carbonyl group resists hydrolysis under basic conditions, unlike acetyl groups, making it suitable for multi-step syntheses .
  • Steric effects : The rigid 2,3-O-carbonyl restricts ring flexibility, directing glycosylation to specific hydroxyls (e.g., C-4 or C-6) in oligosaccharide assembly .
  • Functionalization potential : The carbonyl can be selectively reduced to a diol for further modifications, a strategy used in isotopic labeling studies .

What role does this compound play in studying carbohydrate-protein interactions relevant to viral pathogenesis?

Q. Biological Applications

  • Glycan array development : The compound serves as a precursor for synthesizing high-mannose oligosaccharides, which are critical ligands for lectins (e.g., HIV-1 gp120 binding) .
  • Antiviral research : Derivatives of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose have been used to design glycomimetics that inhibit viral entry by mimicking natural glycan epitopes .
  • Structural probes : 13C^{13}\text{C}-labeled versions enable detailed NMR studies of carbohydrate-protein binding dynamics .

What strategies optimize the scalability of oligosaccharide synthesis using this compound while maintaining regioselectivity?

Q. Process Chemistry Considerations

  • Protecting group compatibility : Combine 1,4,6-OAc and 2,3-O-carbonyl groups with temporary protections (e.g., benzyl for C-2/C-3) to enable sequential glycosylation .
  • Automated solid-phase synthesis : Immobilize the compound on resins to streamline chain elongation, as validated for mannose-containing glycans .
  • In-line analytics : Use LC-MS to monitor intermediates and adjust reaction parameters in real time .

How can computational modeling enhance the design of glycosylation reactions involving this compound?

Q. Interdisciplinary Approach

  • DFT calculations : Predict transition states to identify optimal reaction pathways (e.g., axial vs. equatorial attack on the anomeric center) .
  • Molecular dynamics (MD) : Simulate carbohydrate-protein interactions to prioritize synthetic targets with high binding affinity .
  • Machine learning : Train models on reaction databases to predict yields and stereoselectivity under varying conditions .

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